1-Ethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with an ethyl group and an amine group. Its molecular formula is C7H15N, and it is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Quaternary ammonium salts
Scientific Research Applications
1-Ethylcyclopentan-1-amine has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but lacks the ethyl group.
Ethylcyclopentane: Similar structure but lacks the amine group.
Cyclopentylmethylamine: Contains a methyl group instead of an ethyl group.
Uniqueness: 1-Ethylcyclopentan-1-amine is unique due to the presence of both an ethyl group and an amine group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1-ethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-2-7(8)5-3-4-6-7/h2-6,8H2,1H3 |
InChI Key |
MBBRMLWCPAHDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.